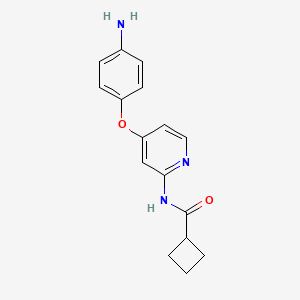

4-Methoxyisoindoline-1,3-dione

Vue d'ensemble

Description

4-Methoxyisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For instance, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis

The molecular formula of this compound is C9H7NO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The overall transformation involved in the synthesis of fused multifunctionalized isoindole-1,3-diones includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique

Synthetic and Biological Relevance

4-Methoxyisoindoline-1,3-dione, as a specific compound, does not have directly associated research findings in the literature provided. However, its structural analogs, particularly those involving isosteric replacements and functional modifications, offer significant insight into the potential applications and relevance of such compounds in scientific research. These analogs, including thiazolidinediones and isoxazolines, have been extensively studied for their pharmacological importance and biological activities.

Pharmacological Importance of Structurally Related Compounds : Thiazolidinediones and related scaffolds have been highlighted for their pharmacological significance, particularly in the context of medicinal chemistry. These compounds, including analogs of this compound, have been found in commercial pharmaceuticals, suggesting a promising future in drug discovery for various diseases. The synthesis methodologies and the biological potential of these compounds underscore their importance in developing novel therapeutic agents (Santos et al., 2018).

Mechanisms of Action and Biological Activities : Related compounds, including thiazolidinediones, have demonstrated a range of biological activities. These activities span from neuroprotective mechanisms in cerebral ischemia, where compounds like citicoline show beneficial effects, to antioxidant properties where analogs of ethoxyquin have been explored for their efficacy in protecting polyunsaturated fatty acids in fish meal. The detailed mechanisms through which these compounds exert their effects, such as modulating phospholipase A2 activity or enhancing cardiolipin preservation, provide insights into how this compound analogs could potentially be applied in neurochemistry and antioxidant research (Hatcher & Dempsey, 2002), (de Koning, 2002).

Environmental and Toxicological Profile : The environmental fate and toxicological profile of compounds structurally related to this compound, such as mesotrione (a herbicide), have been reviewed to conclude their safety and efficacy. Such studies are crucial for assessing the environmental impact and safety of novel compounds in agricultural and pharmaceutical applications (Carles et al., 2017).

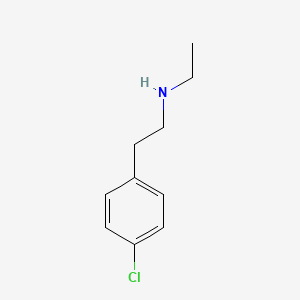

Drug Discovery and Development : The structural flexibility of this compound and its analogs plays a significant role in drug discovery, particularly in the development of antidepressants like nomifensine and neuroprotective agents. These applications highlight the compound's potential utility in designing drugs with specific pharmacokinetic and pharmacodynamic profiles, tailored for treating depressive illness and neurodegenerative diseases (Brogden et al., 2012).

Mécanisme D'action

Safety and Hazards

While specific safety data for 4-Methoxyisoindoline-1,3-dione was not found, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Orientations Futures

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

Propriétés

IUPAC Name |

4-methoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISPSQFEMIAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)

![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)